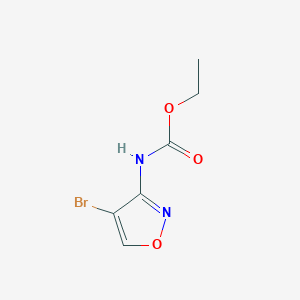
Ethyl (4-bromoisoxazol-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-bromoisoxazol-3-yl)carbamate is a compound that belongs to the class of carbamates, which are widely used in medicinal chemistry and various industrial applications. The compound features a brominated isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. This unique structure imparts significant biological and chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-bromoisoxazol-3-yl)carbamate typically involves the reaction of 4-bromoisoxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Materials: 4-bromoisoxazole, ethyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous conditions, typically at room temperature.
Procedure: The 4-bromoisoxazole is dissolved in an anhydrous solvent such as dichloromethane. Ethyl chloroformate is added dropwise, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4-bromoisoxazol-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the isoxazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoxazole ring can undergo oxidation to form oxazoles or reduction to form dihydroisoxazoles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted isoxazole derivatives.
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of dihydroisoxazole derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-bromoisoxazol-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of Ethyl (4-bromoisoxazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl (4-bromoisoxazol-3-yl)carbamate can be compared with other similar compounds, such as:
Ethyl (4-chloroisoxazol-3-yl)carbamate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl (4-fluoroisoxazol-3-yl)carbamate: Contains a fluorine atom, which can influence its chemical stability and pharmacokinetic properties.
Ethyl (4-methylisoxazol-3-yl)carbamate: Features a methyl group, which can alter its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives.
Eigenschaften
Molekularformel |
C6H7BrN2O3 |
|---|---|
Molekulargewicht |
235.04 g/mol |
IUPAC-Name |
ethyl N-(4-bromo-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C6H7BrN2O3/c1-2-11-6(10)8-5-4(7)3-12-9-5/h3H,2H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
HPEOEUIXWZEWTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NOC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


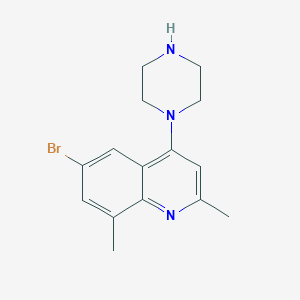
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
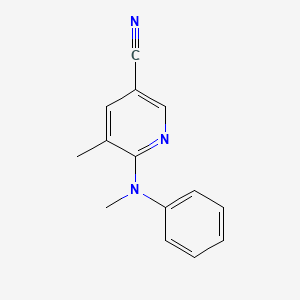

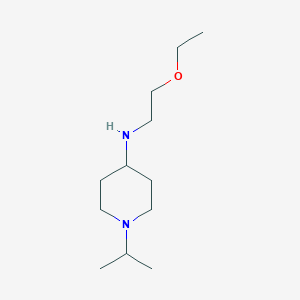

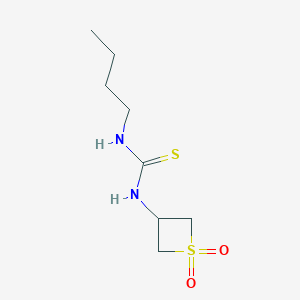
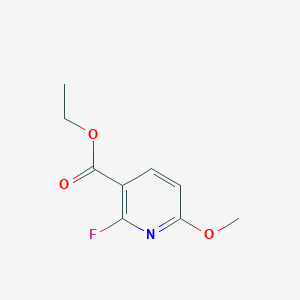
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13010892.png)
![4,5-Dimethylbenzo[d]isothiazole](/img/structure/B13010897.png)
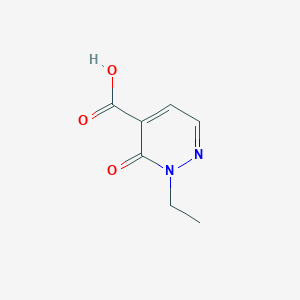
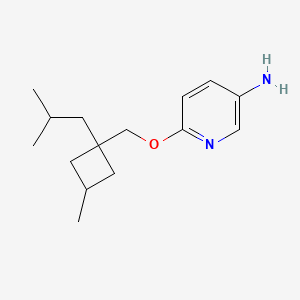
![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
